4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326810-34-7
Cat. No.: VC11707085
Molecular Formula: C18H18F6N2O4
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-34-7 |
|---|---|
| Molecular Formula | C18H18F6N2O4 |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | 4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H18F6N2O4/c1-25-4-2-16(3-5-25)26(13(9-30-16)15(28)29)14(27)10-6-11(17(19,20)21)8-12(7-10)18(22,23)24/h6-8,13H,2-5,9H2,1H3,(H,28,29) |
| Standard InChI Key | HCIFKEWSJBQSNS-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate architecture:
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Spirocyclic Core: A 1-oxa-4,8-diazaspiro[4.5]decane system forms the central scaffold, where oxygen and nitrogen atoms occupy positions 1 and 4/8, respectively. This spiro arrangement imposes conformational rigidity, which may influence binding interactions in biological systems.
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Benzoyl Substituent: The 3,5-bis(trifluoromethyl)benzoyl group at position 4 introduces strong electron-withdrawing trifluoromethyl groups, enhancing the compound’s stability and lipophilicity .
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Carboxylic Acid Functionality: The carboxylic acid at position 3 provides a site for potential derivatization or salt formation, critical for modulating solubility and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1326810-34-7 | |
| Molecular Formula | ||
| Molecular Weight | 440.3 g/mol | |
| Purity (Commercial) | ≥97% | |
| Storage Recommendations | Cool, dry environment in sealed containers |
Synthesis and Manufacturing
Industrial Production
The compound is synthesized via multistep organic reactions, though detailed protocols are proprietary. Key steps likely include:
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Spirocycle Formation: Cyclization reactions to construct the 1-oxa-4,8-diazaspiro[4.5]decane core, potentially using ketone or aldehyde precursors.
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Benzoylation: Introduction of the 3,5-bis(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Carboxylic Acid Installation: Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .
Suppliers such as MolCore BioPharmatech and VulcanChem produce the compound under ISO-certified conditions, adhering to stringent purity standards (≥97%) . Scalability is ensured through optimized reaction conditions and quality control measures, including HPLC and NMR validation .
Applications in Pharmaceutical Research
Role as an API Intermediate
While direct therapeutic applications are undisclosed, the compound’s structural features align with motifs found in neuromodulators and enzyme inhibitors. For example:
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Trifluoromethyl Groups: Enhance metabolic stability and membrane permeability, a common strategy in CNS drug design .
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Spirocyclic Systems: Conformationally restrained scaffolds are prevalent in kinase inhibitors and GPCR-targeted therapies.
Ongoing research explores its utility in prodrug formulations or as a precursor for derivatives with optimized pharmacokinetic profiles .
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